![molecular formula C19H17NO2S B14001581 6-Hydroxy-3,3,12-trimethyl-3,12-dihydro-7H-pyrano[2,3-c]acridine-7-thione CAS No. 70509-94-3](/img/structure/B14001581.png)
6-Hydroxy-3,3,12-trimethyl-3,12-dihydro-7H-pyrano[2,3-c]acridine-7-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxy-3,3,12-trimethyl-3,12-dihydro-7H-pyrano[2,3-c]acridine-7-thione is a chemical compound with the molecular formula C19H17NO2S and a molecular weight of 323.409 g/mol . This compound is known for its unique structure, which includes a pyranoacridine core with hydroxy and thione functional groups. It is also referred to by other names such as 7-Thionoracronycine and 11-hydroxy-2,2,5-trimethyl-5,10-dihydro-2H-1-oxa-5-azatetraphene-10-thione .
Vorbereitungsmethoden
The synthesis of 6-Hydroxy-3,3,12-trimethyl-3,12-dihydro-7H-pyrano[2,3-c]acridine-7-thione involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. The reaction typically involves the use of reagents such as sulfur and various organic solvents. The exact reaction conditions, including temperature and time, can vary depending on the desired yield and purity of the final product .
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure consistent quality and yield while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
6-Hydroxy-3,3,12-trimethyl-3,12-dihydro-7H-pyrano[2,3-c]acridine-7-thione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
For example, oxidation of the hydroxy group can lead to the formation of a ketone, while reduction of the thione group can yield a thiol.
Wissenschaftliche Forschungsanwendungen
6-Hydroxy-3,3,12-trimethyl-3,12-dihydro-7H-pyrano[2,3-c]acridine-7-thione has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals .
In biology and medicine, this compound has shown potential as an inhibitor of certain enzymes, such as aldose reductase and aldehyde reductase . These enzymes are involved in various metabolic pathways, and their inhibition can have therapeutic effects in conditions like diabetes and inflammation. Additionally, the compound’s ability to interact with biological targets makes it a candidate for further drug development and research .
Wirkmechanismus
The mechanism of action of 6-Hydroxy-3,3,12-trimethyl-3,12-dihydro-7H-pyrano[2,3-c]acridine-7-thione involves its interaction with specific molecular targets. The hydroxy and thione groups play a crucial role in binding to enzymes and other proteins, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .
For instance, as an aldose reductase inhibitor, the compound binds to the active site of the enzyme, preventing it from catalyzing the reduction of glucose to sorbitol. This inhibition can help manage complications associated with diabetes, such as neuropathy and retinopathy .
Vergleich Mit ähnlichen Verbindungen
6-Hydroxy-3,3,12-trimethyl-3,12-dihydro-7H-pyrano[2,3-c]acridine-7-thione can be compared with other similar compounds, such as 6-Methoxy-3,3,12-trimethyl-3,12-dihydro-7H-pyrano[2,3-c]acridine-7-thione and 6-Hydroxy-11-methoxy-3,3,12-trimethyl-3,12-dihydro-7H-pyrano[2,3-c]acridine-7-one . These compounds share a similar pyranoacridine core but differ in their functional groups, which can significantly impact their chemical properties and biological activities.
This makes it a valuable compound for further research and development in various scientific fields .
Eigenschaften
CAS-Nummer |
70509-94-3 |
|---|---|
Molekularformel |
C19H17NO2S |
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
6-hydroxy-3,3,12-trimethylpyrano[2,3-c]acridine-7-thione |
InChI |
InChI=1S/C19H17NO2S/c1-19(2)9-8-12-15(22-19)10-14(21)16-17(12)20(3)13-7-5-4-6-11(13)18(16)23/h4-10,21H,1-3H3 |
InChI-Schlüssel |
JDAUOBMQMHHHKS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C=CC2=C(O1)C=C(C3=C2N(C4=CC=CC=C4C3=S)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(1e)-3-Cyclohexyl-3-methyltriaz-1-en-1-yl]benzohydrazide](/img/structure/B14001510.png)
![2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-piperidin-1-ylethanone;ethanesulfonic acid](/img/structure/B14001511.png)

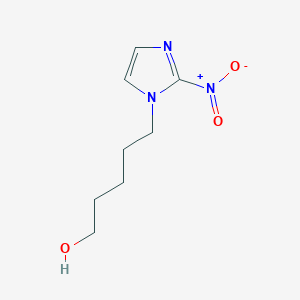
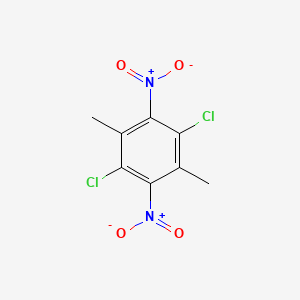
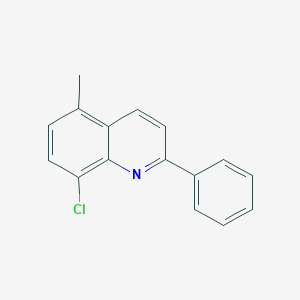

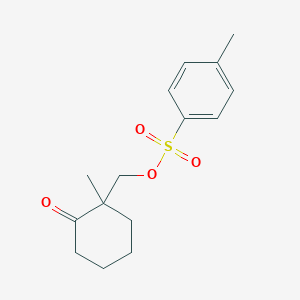
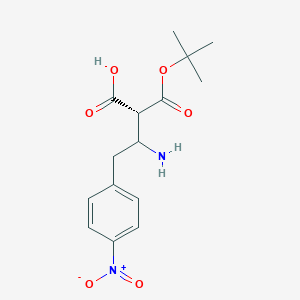

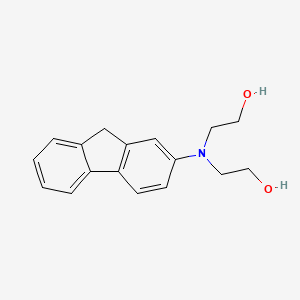
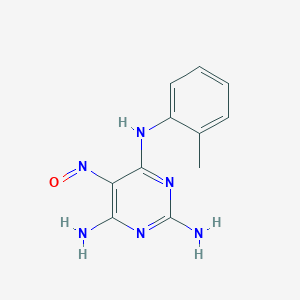
![[(5-Nitrofuran-2-yl)methylidene]propanedioic acid](/img/structure/B14001554.png)
